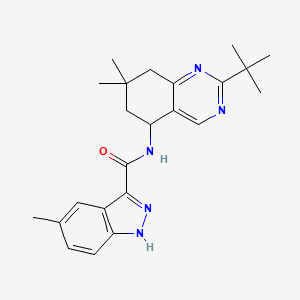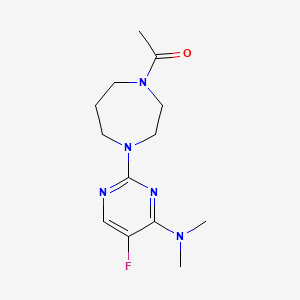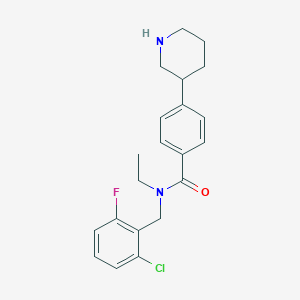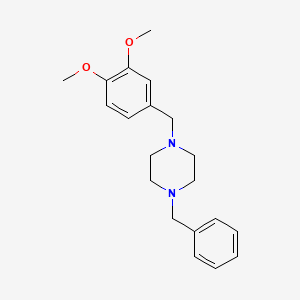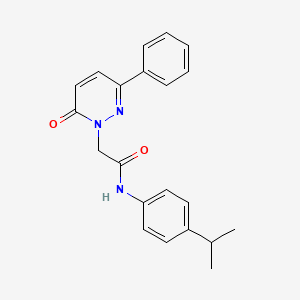![molecular formula C15H18N2OS B5626637 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)
4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on the synthesis of thiophene carboxamide derivatives, including compounds similar to "4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide," involves complex reactions that yield biologically active molecules. One study describes the synthesis of thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. These compounds were synthesized through reactions that emphasize the structural specificity and functional groups essential for biological activity, highlighting the intricate steps involved in obtaining such molecules (Vasu et al., 2003).
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives has been analyzed through various spectroscopic and crystallographic methods. Studies reveal the importance of the arrangement of functional groups and the overall molecular conformation. For instance, the molecular and crystal structure of related compounds indicates the significance of intramolecular hydrogen bonding and the orientation of substituent groups in determining stability and reactivity (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of thiophene carboxamide derivatives are influenced by their molecular structure. For example, reactions involving thiophene carboxamide derivatives with various reagents can lead to the synthesis of compounds with different biological activities. The reactivity patterns offer insights into the electrophilic and nucleophilic sites within the molecule, guiding the design of new derivatives with tailored properties (Ali et al., 2019).
Physical Properties Analysis
The physical properties of thiophene carboxamide derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can affect the compound's stability, formulation, and biological activity. Research in this area focuses on characterizing these properties through experimental analysis and theoretical calculations (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the potential applications of thiophene carboxamide derivatives. Studies employing computational and experimental techniques have provided insights into the electron distribution, potential reactive sites, and interaction mechanisms with biological molecules. These analyses are essential for developing new compounds with desired biological activities (Kurian et al., 2013).
Mecanismo De Acción
The mechanism of action of “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” would depend on its specific biological targets. Many thiophene derivatives are known to have biological activity, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Direcciones Futuras
Future research on “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” and related compounds could focus on exploring their potential biological activities and developing efficient methods for their synthesis. This could lead to the discovery of new drugs with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
4-[3-[1-(dimethylamino)ethyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(17(2)3)11-5-4-6-12(7-11)13-8-14(15(16)18)19-9-13/h4-10H,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRWVCNDHURRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CSC(=C2)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4aR*,7aS*)-4-[(5-methyl-3-thienyl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5626558.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5626564.png)
![(3R*,4R*)-3-isopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5626565.png)
![2-cyclohexyl-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5626579.png)
![5,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5626580.png)
![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![N~1~-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B5626600.png)
![3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5626608.png)
